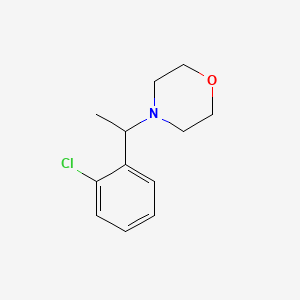
4-(1-(2-Chlorophenyl)ethyl)morpholine
Übersicht
Beschreibung
4-(1-(2-Chlorophenyl)ethyl)morpholine, also known as CPEM, is a chemical compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-(1-(2-Chlorophenyl)ethyl)morpholine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, 4-(1-(2-Chlorophenyl)ethyl)morpholine has been shown to increase the levels of serotonin and dopamine, which are neurotransmitters associated with mood regulation.
Biochemical and Physiological Effects
4-(1-(2-Chlorophenyl)ethyl)morpholine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. 4-(1-(2-Chlorophenyl)ethyl)morpholine has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-(2-Chlorophenyl)ethyl)morpholine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for its target receptors. However, 4-(1-(2-Chlorophenyl)ethyl)morpholine has some limitations, such as its limited solubility in water and its potential to form adducts with other compounds.
Zukünftige Richtungen
For the study of 4-(1-(2-Chlorophenyl)ethyl)morpholine include the development of more efficient synthesis methods and the investigation of its potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
4-(1-(2-Chlorophenyl)ethyl)morpholine has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antitumor, antimicrobial, and antifungal properties. 4-(1-(2-Chlorophenyl)ethyl)morpholine has also been shown to have potential as a therapeutic agent for the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
4-[1-(2-chlorophenyl)ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-10(14-6-8-15-9-7-14)11-4-2-3-5-12(11)13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLWZYIMYQTEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-Chlorophenyl)ethyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)

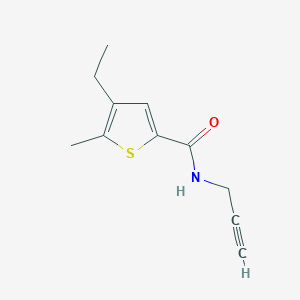
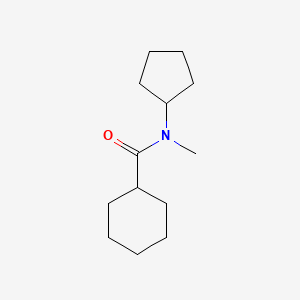

![2-bromo-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537124.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
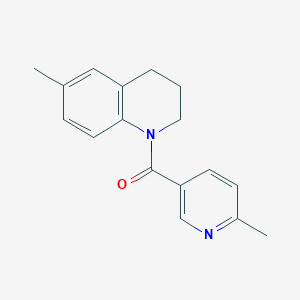
![4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)
![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)
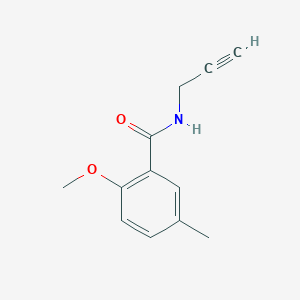

![N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)